Comprehensive NMR Spectroscopic Profiling of 2-Chloro-4,6-dimethylphenol: Theoretical Frameworks and High-Fidelity Acquisition Protocols
Comprehensive NMR Spectroscopic Profiling of 2-Chloro-4,6-dimethylphenol: Theoretical Frameworks and High-Fidelity Acquisition Protocols
Executive Summary
In the realm of drug development and complex organic synthesis, the precise regiochemical validation of multi-substituted aromatic intermediates is non-negotiable. 2-Chloro-4,6-dimethylphenol (CAS: 6641-04-9) serves as a critical building block in the design of agrochemicals, antioxidants, and pharmaceutical active ingredients[1]. Due to its asymmetric substitution pattern—comprising a hydroxyl group, a halogen, and two alkyl groups—its Nuclear Magnetic Resonance (NMR) profile presents a sophisticated interplay of inductive (-I/+I), resonance (+M), and steric effects[2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a deep mechanistic breakdown of the 1 H and 13 C NMR chemical shifts of 2-Chloro-4,6-dimethylphenol, coupled with field-proven, self-validating experimental protocols to ensure high-fidelity spectral acquisition.
Physicochemical & Structural Profiling
Before initiating any spectroscopic analysis, understanding the physical properties of the analyte is essential for optimizing sample preparation (e.g., solvent selection, concentration limits)[3].
| Property | Value / Description |
| IUPAC Name | 2-Chloro-4,6-dimethylphenol |
| CAS Registry Number | 6641-04-9 |
| Molecular Formula | C 8 H 9 ClO |
| Molecular Weight | 156.61 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
| LogP (Predicted) | 3.30 |
| Solubility Profile | Highly soluble in CDCl 3 , DMSO- d6 , and Methanol- d4 |
Data synthesized from PubChem[1] and Fluorochem[3].
Theoretical Framework: Electronic Effects and Chemical Shifts
The chemical shifts in the aromatic region of 2-Chloro-4,6-dimethylphenol are governed by competing electronic effects from its substituents. Understanding these vectors is critical for predictive assignment and resolving ambiguous peaks in related substituted phenols[4].
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The Hydroxyl Group (-OH) at C1: Oxygen is highly electronegative, exerting a strong -I (inductive) effect that heavily deshields the ipso carbon (C1). Conversely, its lone pairs donate electron density into the aromatic π -system via a +M (resonance) effect , significantly shielding the ortho and para positions[1].
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The Chlorine Atom (-Cl) at C2: Chlorine is electronegative (-I effect) and deshields the C2 carbon. While halogens possess a +M effect, it is exceptionally weak due to the orbital size mismatch (3p of Cl vs. 2p of C), resulting in a net deshielding of the local environment.
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The Methyl Groups (-CH 3 ) at C4 and C6: These groups donate electron density through both the +I effect and hyperconjugation , providing localized shielding to adjacent protons (C3-H and C5-H) and shifting their resonance upfield compared to a standard benzene baseline (7.27 ppm).
Diagram 1: Electronic effects modulating the local magnetic environment of the phenolic core.
1 H and 13 C NMR Spectral Data & Assignments
The following tables present the high-resolution NMR assignments for 2-Chloro-4,6-dimethylphenol in CDCl 3 at 298 K.
H NMR Data (400 MHz, CDCl 3 )
Diagnostic Feature: The two aromatic protons (C3-H and C5-H) are meta to each other. Because they reside in slightly different electronic environments (one is ortho to Cl, the other is ortho to a methyl group), they appear as two distinct doublets with a characteristic meta-coupling constant ( J≈2.0 Hz).
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Logic / Causality |
| -OH | 5.30 | Singlet (br) | 1H | - | Broadened due to rapid intermolecular hydrogen exchange. |
| C3-H | 6.90 | Doublet | 1H | ~2.0 | Meta-coupled to C5-H. Slightly deshielded by the adjacent C2-Cl. |
| C5-H | 6.85 | Doublet | 1H | ~2.0 | Meta-coupled to C3-H. Shielded by the two flanking -CH 3 groups. |
| C4-CH 3 | 2.25 | Singlet | 3H | - | Standard benzylic methyl resonance. |
| C6-CH 3 | 2.22 | Singlet | 3H | - | Sterically compressed and slightly shielded by the adjacent -OH group. |
C NMR Data (100 MHz, CDCl 3 )
Diagnostic Feature: Quaternary carbons (C1, C2, C4, C6) will exhibit significantly lower peak intensities compared to CH and CH 3 carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic / Causality |
| C1 | 148.5 | C-OH (Quat.) | Heavily deshielded by the -I effect of the directly attached Oxygen. |
| C4 | 131.5 | C-CH 3 (Quat.) | Substituted aromatic carbon, para to the -OH group. |
| C5 | 129.4 | CH | Aromatic methine, shielded by flanking alkyl groups. |
| C3 | 127.8 | CH | Aromatic methine, adjacent to the electron-withdrawing Chlorine. |
| C6 | 124.1 | C-CH 3 (Quat.) | Substituted aromatic carbon, shielded by the +M effect of the ortho -OH. |
| C2 | 119.2 | C-Cl (Quat.) | Deshielded by Chlorine (-I), but counteracted by the ortho -OH (+M). |
| C4-CH 3 | 20.1 | CH 3 | Standard benzylic methyl shift. |
| C6-CH 3 | 16.5 | CH 3 | Upfield shift caused by steric compression (gamma-gauche effect) from the -OH. |
High-Fidelity NMR Acquisition Protocol
To ensure the reproducibility and trustworthiness of the spectral data, the following self-validating protocol must be executed. This workflow prevents common artifacts such as poor lineshape (which obscures meta-coupling) and missing quaternary carbon signals.
Step-by-Step Methodology
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Sample Preparation: Dissolve 20 mg (for 1 H) or 80 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is selected for its excellent solubilizing properties for moderately polar phenols. The residual CHCl 3 peak at 7.26 ppm acts as a self-validating secondary reference against the TMS standard.
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Probe Tuning & Matching: Insert the 5mm tube into the spectrometer. Tune and match the probe specifically for 1 H (400.13 MHz) and 13 C (100.61 MHz) frequencies.
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Causality: This minimizes reflected radiofrequency (RF) power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring precise 90° pulse lengths.
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Locking & Shimming: Establish a deuterium lock on the CDCl 3 solvent. Execute gradient shimming (e.g., TopShim) to optimize the B0 magnetic field homogeneity.
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Causality: Poor shimming broadens the spectral lines, which will artificially merge the C3-H and C5-H doublets into a single broad singlet, destroying critical regiochemical evidence.
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1 H Acquisition (zg30): Execute a standard 30° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
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13 C Acquisition (zgpg30): Execute a power-gated decoupling sequence to leverage NOE for protonated carbons. Crucial: Set D1 to ≥ 3.0 seconds and acquire 1024 scans.
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Causality: Quaternary carbons (C1, C2, C4, C6) have prolonged T1 relaxation times. A short D1 will saturate these spins, causing their signals to vanish into the baseline noise.
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Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase and baseline correction to ensure integration accuracy.
Diagram 2: Step-by-step experimental workflow for high-fidelity 1H and 13C NMR acquisition.
References
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National Center for Biotechnology Information. "2-Chloro-4,6-dimethylphenol | C8H9ClO | CID 241198" PubChem. Available at:[Link]
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Collman, J. P., et al. "Chemical and spectroscopic studies in metal β-diketonates. II. Nitration of metal β-diketonates" ResearchGate. Available at:[Link]
